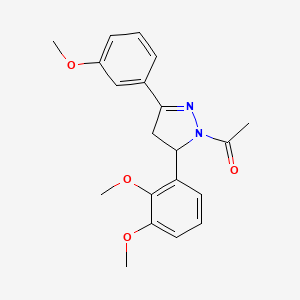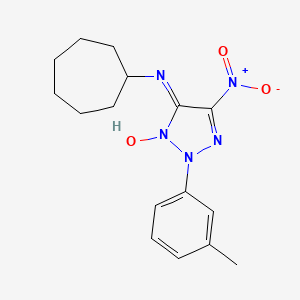![molecular formula C19H19NO3 B4187403 8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4187403.png)
8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Descripción general
Descripción
8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic compound with potential applications in scientific research. This compound is also known by its chemical name, IDO inhibitor NLG919, and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
IDO inhibitor NLG919 works by inhibiting the activity of the IDO enzyme. This enzyme is responsible for breaking down tryptophan, an amino acid that is essential for the growth of cancer cells. By inhibiting IDO, NLG919 can reduce the availability of tryptophan to cancer cells, making them more susceptible to treatment.
Biochemical and Physiological Effects:
IDO inhibitor NLG919 has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including melanoma, breast cancer, and ovarian cancer. NLG919 has also been shown to enhance the activity of immune cells, including T-cells and natural killer cells, which play a key role in fighting cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDO inhibitor NLG919 has several advantages for lab experiments. This compound is relatively easy to synthesize, and its activity can be measured using a variety of biochemical assays. However, there are also some limitations to using NLG919 in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research involving IDO inhibitor NLG919. One possible direction is to study the effectiveness of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another possible direction is to study the long-term effects of NLG919 on immune function and cancer growth. Additionally, researchers may explore the potential of using NLG919 as a diagnostic tool for cancer, as well as its potential for use in other immune-related disorders.
Aplicaciones Científicas De Investigación
IDO inhibitor NLG919 has been studied for its potential use in cancer treatment. It is believed that this compound can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a key role in suppressing the immune response to cancer cells. By inhibiting IDO, NLG919 may help to boost the immune response to cancer cells, making them more susceptible to treatment.
Propiedades
IUPAC Name |
8-(4-propan-2-ylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11(2)12-3-5-13(6-4-12)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPTXESVBAKNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)
![5-(4-bromophenyl)-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4187336.png)
![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187349.png)

![N-dibenzo[b,d]furan-3-yl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4187367.png)

![2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide](/img/structure/B4187376.png)
![N-[2-(cyclohexylthio)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187379.png)
![3-(3-bromophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4187383.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4187389.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)

![methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B4187399.png)
![5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B4187400.png)